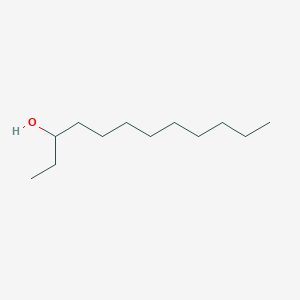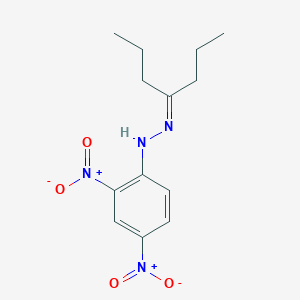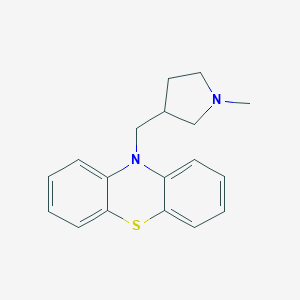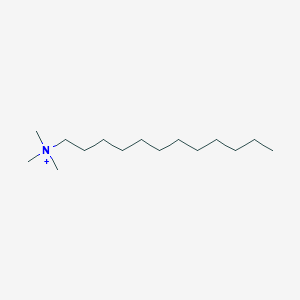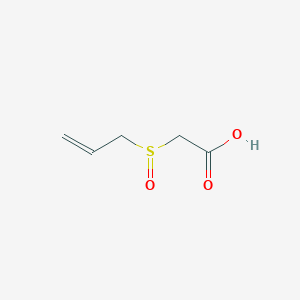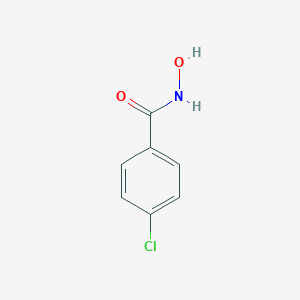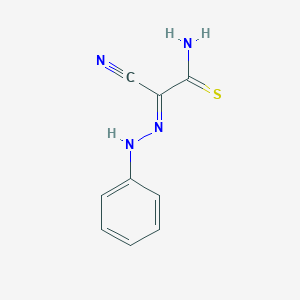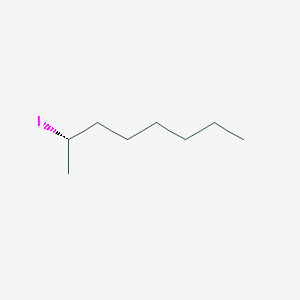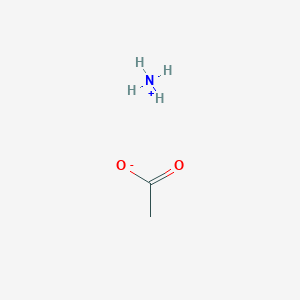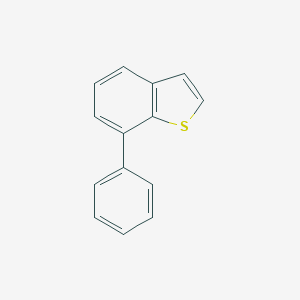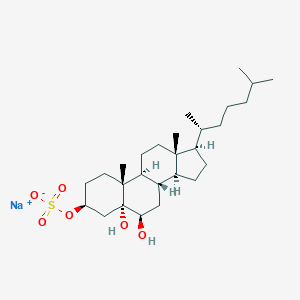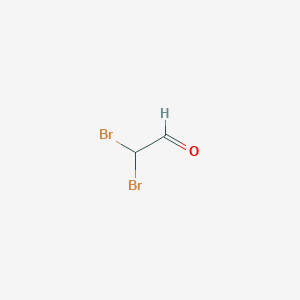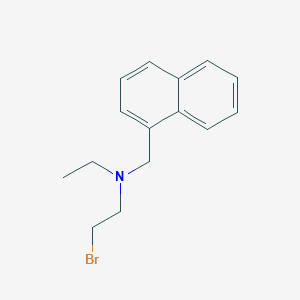
N-(2-Bromoethyl)-N-ethylnaphthalene-1-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromoethyl)-N-ethylnaphthalene-1-methylamine is a chemical compound that belongs to the class of organic compounds known as aryl-alkylamines. It is also known as BENA and has the chemical formula C16H19BrN. BENA is a colorless to light yellow liquid that is soluble in organic solvents. This chemical compound has been widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of BENA is not fully understood. However, it is believed that BENA interacts with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules.
Effets Biochimiques Et Physiologiques
BENA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. BENA has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, it has been shown to have anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BENA in lab experiments is its unique properties. BENA has been shown to be a versatile reagent that can be used in various reactions. However, one of the limitations of using BENA is its toxicity. BENA can be toxic if ingested or inhaled. Therefore, it should be handled with care.
Orientations Futures
There are several future directions for the use of BENA in scientific research. One direction is the development of new synthetic methods for BENA. Another direction is the synthesis of new metal complexes using BENA as a ligand. In addition, BENA can be used as a fluorescent probe for the detection of other biomolecules. Finally, the use of BENA in the development of new antimicrobial and anti-inflammatory agents can be explored.
Conclusion:
In conclusion, BENA is a unique chemical compound that has been widely used in scientific research. It has several applications in organic synthesis, metal complex synthesis, and fluorescence detection. BENA has also been shown to have several biochemical and physiological effects. However, its toxicity should be taken into consideration when handling it in lab experiments. There are several future directions for the use of BENA in scientific research, including the development of new synthetic methods and the synthesis of new metal complexes.
Méthodes De Synthèse
The synthesis of BENA can be achieved through several methods. One of the most common methods is the reaction between 2-bromoethanol and naphthalene-1-methylamine in the presence of an acid catalyst. Another method involves the reaction between ethylene bromide and naphthalene-1-methylamine in the presence of a base catalyst.
Applications De Recherche Scientifique
BENA has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds. BENA has also been used as a fluorescent probe for the detection of metal ions. In addition, it has been used as a ligand in the synthesis of metal complexes.
Propriétés
Numéro CAS |
1946-26-5 |
|---|---|
Nom du produit |
N-(2-Bromoethyl)-N-ethylnaphthalene-1-methylamine |
Formule moléculaire |
C15H18BrN |
Poids moléculaire |
292.21 g/mol |
Nom IUPAC |
2-bromo-N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H18BrN/c1-2-17(11-10-16)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,2,10-12H2,1H3 |
Clé InChI |
NQXKEZOQGPYBND-UHFFFAOYSA-N |
SMILES |
CCN(CCBr)CC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CCN(CCBr)CC1=CC=CC2=CC=CC=C21 |
Autres numéros CAS |
1946-26-5 |
Numéros CAS associés |
1214-27-3 (hydrobromide) |
Synonymes |
SY 28 SY 28, hydrobromide SY-28 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



